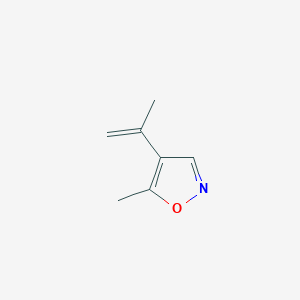![molecular formula C10H15ClO3Si B12638506 {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol CAS No. 921598-69-8](/img/structure/B12638506.png)
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol is an organosilicon compound that features a phenyl group substituted with a chloromethyl group and an ethyl group attached to a silicon atom The silicon atom is further bonded to a methoxy group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol typically involves the reaction of {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane with water under controlled conditions. The reaction proceeds as follows:
Hydrolysis Reaction:
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and efficient separation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols
Conditions: Mild to moderate temperatures
Products: Substituted derivatives of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol
-
Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Acidic or basic medium
Products: Oxidized derivatives with potential formation of silanols or siloxanes
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced derivatives with possible formation of silanes
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Catalysts: Acidic or basic catalysts for hydrolysis and oxidation reactions
Wissenschaftliche Forschungsanwendungen
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol has several applications in scientific research, including:
-
Chemistry
- Used as a precursor for the synthesis of more complex organosilicon compounds.
- Employed in the study of silicon-based reaction mechanisms and catalysis.
-
Biology
- Investigated for its potential use in the development of silicon-based biomaterials.
- Explored for its interactions with biological molecules and potential biocompatibility.
-
Medicine
- Studied for its potential use in drug delivery systems due to its unique chemical properties.
- Evaluated for its potential therapeutic effects and interactions with biological targets.
-
Industry
- Utilized in the production of specialty coatings and adhesives.
- Applied in the development of advanced materials with enhanced properties.
Wirkmechanismus
The mechanism of action of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes. These reactions are facilitated by the presence of nucleophiles or catalysts. The chloromethyl group can participate in substitution reactions, leading to the formation of various derivatives with different biological and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[4-(Chloromethyl)phenyl]ethyl}(dimethoxy)methylsilane
- {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane
- {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane
Uniqueness
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol is unique due to the presence of both methoxy and hydroxyl groups attached to the silicon atom. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its similar compounds. The presence of the chloromethyl group also allows for further functionalization through substitution reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
921598-69-8 |
|---|---|
Molekularformel |
C10H15ClO3Si |
Molekulargewicht |
246.76 g/mol |
IUPAC-Name |
2-[4-(chloromethyl)phenyl]ethyl-dihydroxy-methoxysilane |
InChI |
InChI=1S/C10H15ClO3Si/c1-14-15(12,13)7-6-9-2-4-10(8-11)5-3-9/h2-5,12-13H,6-8H2,1H3 |
InChI-Schlüssel |
DLGGFFPQXLXSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC1=CC=C(C=C1)CCl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


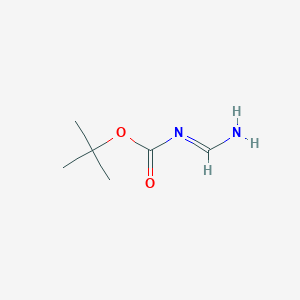
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
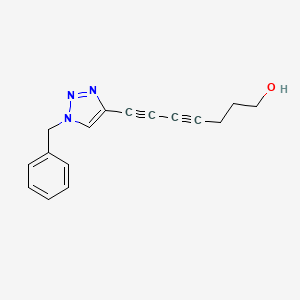
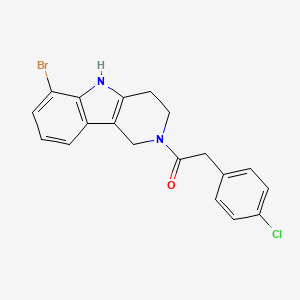
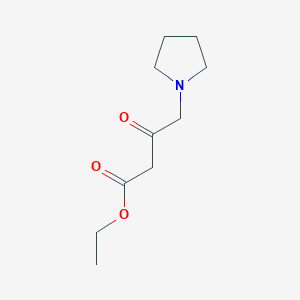


![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)


![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)
